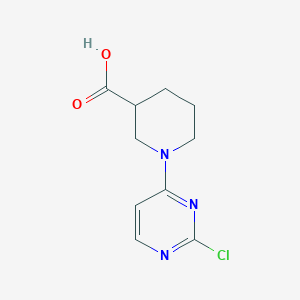
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1208087-83-5. It has a molecular weight of 241.68 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid . The InChI code for this compound is 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 241.68 . The storage temperature is recommended to be at refrigerator conditions .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
The compound has been explored in cancer treatment research, specifically as an Aurora kinase inhibitor. Such inhibitors can be valuable in treating cancer by inhibiting Aurora A, a kinase involved in cell division and known to be dysregulated in many cancers (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research has indicated the potential antibacterial properties of compounds derived from 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid. These derivatives have shown efficacy in combating bacterial infections, suggesting a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-angiogenic and DNA Cleavage Activities
A series of derivatives of this compound have been synthesized and tested for anti-angiogenic properties and DNA cleavage activities. These studies suggest potential applications in cancer treatment, particularly in targeting angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Antimicrobial Properties
The compound has been included in research for developing new antimicrobial agents. Synthesized derivatives have shown variable but significant antimicrobial activity against a range of bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s hypothesized that it may interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Based on its structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or signaling .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid’s action are currently unknown .
Eigenschaften
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-10-12-4-3-8(13-10)14-5-1-2-7(6-14)9(15)16/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDMIUOLUPIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

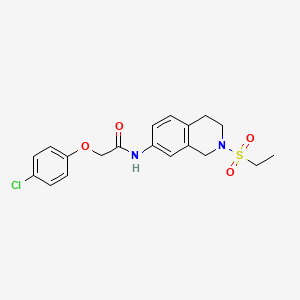
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)
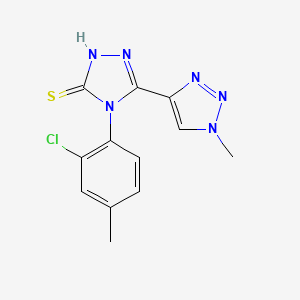
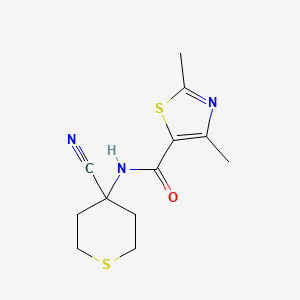
![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)
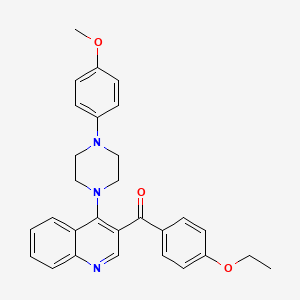
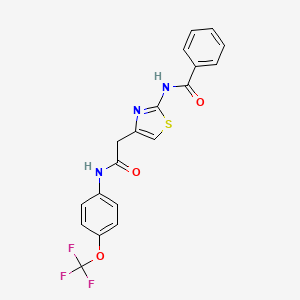
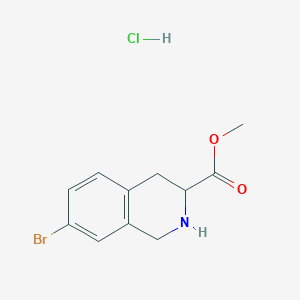
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)
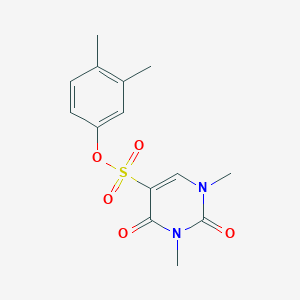
![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
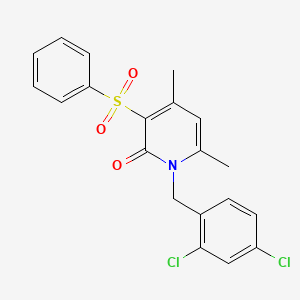
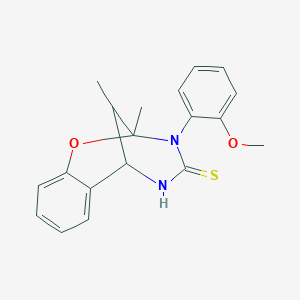
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)